2,3-Dimethyl-3-pentanol

Catalog No.
S1895838
CAS No.
595-41-5
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-3-pentanol

CAS Number

595-41-5

Product Name

2,3-Dimethyl-3-pentanol

IUPAC Name

2,3-dimethylpentan-3-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3

InChI Key

RFZHJHSNHYIRNE-UHFFFAOYSA-N

SMILES

CCC(C)(C(C)C)O

Canonical SMILES

CCC(C)(C(C)C)O

2,3-Dimethyl-3-pentanol is a branched-chain alcohol with the molecular formula C7H16OC_7H_{16}O. It features a hydroxyl group (-OH) attached to the third carbon of a pentane chain, with two methyl groups on the second carbon. This structure contributes to its unique properties, including its physical state as a clear, colorless liquid at room temperature. The compound has a boiling point of approximately 311 to 313 °F (155 to 156 °C) and is slightly soluble in water, with a specific gravity of 0.839 at 73.9 °F (23.3 °C) .

And formulations.
  • Intermediate: It serves as an intermediate in the synthesis of other chemicals and pharmaceuticals.
  • Flavoring Agent: Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.
  • These applications leverage its chemical stability and solubility properties .

    2,3-Dimethyl-3-pentanol can be synthesized through several methods:

    • Alkylation: Starting from 2-pentanol and reacting it with methylmagnesium bromide followed by acidification yields this compound.
    • Reduction: The reduction of ketones or aldehydes that contain the appropriate carbon skeleton can also produce this alcohol.
    • Hydration of Alkenes: Hydration of alkenes derived from pentane derivatives can lead to the formation of this alcohol under acidic conditions .

    Interaction studies involving 2,3-dimethyl-3-pentanol primarily focus on its reactivity with other chemicals and its behavior in biological systems. It can interact with alkali metals and strong oxidizing agents, leading to the generation of flammable gases or heat. In biological contexts, its effects on cellular membranes and enzyme activity are areas of interest but require further investigation for comprehensive understanding .

    Several compounds share structural similarities with 2,3-dimethyl-3-pentanol. Here are some notable examples:

    Compound NameStructureUnique Features
    2-Methyl-2-pentanolA methyl group on the second carbonHigher branching leads to different physical properties
    2,4-Dimethyl-3-pentanolMethyl groups on second and fourth carbonsDifferent branching pattern affects reactivity
    3-PentanolStraight-chain alcoholLacks branching; different boiling point
    2,3-Dimethyl-1-pentanolHydroxyl group on first carbonDifferent reactivity due to primary alcohol nature

    The uniqueness of 2,3-dimethyl-3-pentanol lies in its specific branching pattern and position of the hydroxyl group, which significantly influence its physical properties and reactivity compared to these similar compounds .

    XLogP3

    2

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    595-41-5

    Dates

    Modify: 2023-08-16

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